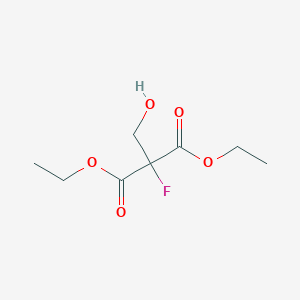

Diethyl 2-fluoro-2-(hydroxymethyl)malonate

Description

Significance of Fluorinated Building Blocks in Chemical Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated building blocks are organic compounds that serve as essential components for synthesizing more complex molecules with enhanced characteristics. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine (C-F) bond, impart desirable traits to the target molecules. worktribe.combeilstein-journals.org

In medicinal chemistry, incorporating fluorine can improve a drug's metabolic stability, bioavailability, binding affinity, and lipophilicity. worktribe.combeilstein-journals.org This strategic placement of fluorine can lead to enhanced potency and better pharmacokinetic profiles. Consequently, a significant percentage of modern pharmaceuticals contain fluorine, including blockbuster drugs. beilstein-journals.org Similarly, in the agrochemical industry, fluorination can increase the efficacy and environmental persistence of herbicides and pesticides. beilstein-journals.org The exceptional thermal and chemical stability conferred by the C-F bond also makes these compounds valuable in materials science for creating high-performance polymers and other advanced materials. beilstein-journals.org

Historical Context of Fluorinated Malonate Derivatives

The synthesis of fluorinated malonate esters, a key subclass of fluorinated building blocks, has evolved significantly over the past several decades. The first successful electrophilic fluorination of a malonate ester was reported in 1958, utilizing perchloryl fluoride (B91410) (FClO₃). worktribe.com However, the hazardous nature of this reagent spurred the search for safer and more efficient alternatives. worktribe.com

The 1980s marked a pivotal period with the development of novel electrophilic fluorinating agents. worktribe.comnih.gov Key advancements included:

Acetyl hypofluorite (B1221730) (CH₃COOF) : Developed by Rozen, this was one of the first reagents to effectively monofluorinate 1,3-dicarbonyl systems like malonates. worktribe.com

N-F Class Reagents : A new category of fluorinating agents emerged, offering improved stability and handling. Early examples included N-fluoro-2-pyridone and N-fluoro-N-alkylsulfonamides, introduced by researchers like Barnette. worktribe.comnih.gov These reagents could fluorinate carbanions derived from malonates in good yields. worktribe.com

N-Fluoropyridinium Salts : In the mid-to-late 1980s, Umemoto and others developed stable, easy-to-handle cationic fluorinating agents like N-fluoropyridinium triflate, which expanded the applicability of these reactions. nih.gov

In more recent years, reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ have become the preferred choice for many synthetic chemists. worktribe.comacs.org These compounds are commercially available, shelf-stable solids, making the synthesis of fluoromalonates safer and more accessible for a wide range of applications, from liquid crystals to potential pharmaceutical targets. worktribe.com

Overview of Research Directions for Diethyl 2-fluoro-2-(hydroxymethyl)malonate

While specific research focusing exclusively on this compound is not extensively documented, its potential can be inferred from the well-established chemistry of its parent compounds, diethyl fluoromalonate and diethyl hydroxymethylmalonate. Diethyl fluoromalonate is a versatile building block used in various synthetic transformations, including alkylations, Michael additions, and the construction of heterocyclic systems. acsgcipr.org These reactions have been employed to create complex fluorinated molecules, such as precursors for antibacterial drugs. worktribe.com

The presence of the hydroxymethyl group (-CH₂OH) in this compound introduces an additional, valuable point for chemical modification. This functional group can participate in a wide array of reactions, such as:

Oxidation to form an aldehyde or carboxylic acid.

Esterification or Etherification to introduce other functional groups.

Conversion to a leaving group (e.g., a tosylate or halide), facilitating nucleophilic substitution reactions.

Therefore, this trifunctional compound serves as a highly versatile synthetic intermediate. Research is likely directed towards using it as a cornerstone for building complex, stereochemically-defined molecules that incorporate a fluorinated quaternary carbon center. Its application is anticipated in the synthesis of novel fluorinated amino acids, lactones, and other heterocyclic structures of potential interest in pharmaceutical and agrochemical development. The combination of the fluoro, hydroxymethyl, and dual ester groups in one molecule allows for intricate and sequential synthetic strategies.

Detailed Research Findings

A plausible synthetic route to this compound involves a two-step process starting from the common laboratory reagent, diethyl malonate.

Hydroxymethylation : The first step is the introduction of a hydroxymethyl group onto the central carbon of diethyl malonate. This can be achieved by reacting diethyl malonate with formaldehyde (B43269). A similar, well-documented procedure involves the base-catalyzed reaction of diethyl malonate with two equivalents of formaldehyde to produce diethyl bis(hydroxymethyl)malonate. orgsyn.org A controlled reaction with one equivalent would yield the necessary precursor, diethyl 2-(hydroxymethyl)malonate.

Electrophilic Fluorination : The second step is the selective fluorination of the resulting diethyl 2-(hydroxymethyl)malonate. The remaining acidic proton on the central carbon can be removed with a suitable base to form an enolate, which is then quenched with an electrophilic fluorine source. Modern fluorinating agents like Selectfluor™ are highly effective for such transformations, reacting with malonate salts to afford the fluorinated product in high yields. worktribe.com

This proposed pathway leverages well-established and high-yielding reactions to access the target compound, making it a readily synthesizable building block for further synthetic explorations.

Data Tables

Table 1: Physical and Chemical Properties of Related Malonate Esters

| Property | Diethyl malonate wikipedia.org | Diethyl fluoromalonate | Diethyl bis(hydroxymethyl)malonate |

| CAS Number | 105-53-3 | 685-88-1 | 20605-01-0 |

| Molecular Formula | C₇H₁₂O₄ | C₇H₁₁FO₄ | C₉H₁₆O₆ |

| Molar Mass | 160.17 g/mol | 178.16 g/mol | 220.22 g/mol |

| Appearance | Colorless liquid | Liquid | Colorless crystals |

| Boiling Point | 199 °C | 121-122 °C / 30 mmHg | Not available |

| Melting Point | -50 °C | Not available | 49-51 °C |

| Density | 1.055 g/cm³ | 1.129 g/mL at 25 °C | Not available |

Table 2: Historical Progression of Electrophilic Fluorinating Agents for Malonates

| Reagent | Year of Introduction (Approx.) | Key Characteristics |

| Perchloryl fluoride (FClO₃) | 1958 | First agent used for malonate fluorination; highly oxidizing and potentially explosive. worktribe.com |

| Acetyl hypofluorite (CH₃COOF) | Early 1980s | An early O-F class reagent effective for monofluorination. worktribe.com |

| N-Fluoro-N-alkylsulfonamides | 1984 | Stable N-F class reagents that provided good yields with malonate carbanions. worktribe.comnih.gov |

| N-Fluoropyridinium salts | Mid-1980s | Stable, easy-to-handle cationic agents with wide applicability. nih.gov |

| Selectfluor™ | 1990s | Shelf-stable, solid, commercially available reagent; widely used today for its safety and efficacy. worktribe.com |

Properties

IUPAC Name |

diethyl 2-fluoro-2-(hydroxymethyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13FO5/c1-3-13-6(11)8(9,5-10)7(12)14-4-2/h10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRARFWKUWAYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)(C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 Fluoro 2 Hydroxymethyl Malonate

Initial Synthetic Pathways to 2-Hydroxymethyl-2-fluoromalonate Derivatives

The foundational approach to synthesizing Diethyl 2-fluoro-2-(hydroxymethyl)malonate involves a two-step process: the synthesis of the precursor, Diethyl 2-fluoromalonate, followed by its hydroxymethylation.

Formaldehyde (B43269) Addition to 2-Fluoro-malonate Esters

The key step in the formation of the target molecule is the addition of a hydroxymethyl group to Diethyl 2-fluoromalonate. This is typically achieved through a base-catalyzed reaction with formaldehyde. The acidity of the α-hydrogen in Diethyl 2-fluoromalonate allows for the formation of a carbanion, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

A general and well-established procedure for the hydroxymethylation of the non-fluorinated analogue, diethyl malonate, provides a strong basis for the synthesis of its fluorinated counterpart. orgsyn.org In this established method, diethyl malonate is reacted with a formaldehyde solution in the presence of a mild base, such as potassium bicarbonate. orgsyn.org The reaction is typically carried out in a beaker with mechanical stirring, and the temperature is carefully controlled to remain between 25-30°C. orgsyn.org

Adapting this methodology to this compound would involve the substitution of diethyl malonate with Diethyl 2-fluoromalonate. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the α-hydrogen, potentially facilitating the initial deprotonation step. However, the steric hindrance and electronic effects of the fluorine atom might also influence the rate and efficiency of the subsequent nucleophilic attack on formaldehyde.

Optimization of Reaction Conditions for Yield Enhancement

To maximize the yield of this compound, several reaction parameters would need to be systematically optimized. Drawing parallels from the synthesis of similar compounds, key areas for optimization include the choice of base, solvent, temperature, and reaction time.

For the base, while potassium bicarbonate is used for diethyl malonate, other bases such as sodium ethoxide, potassium carbonate, or organic bases like triethylamine (B128534) could be explored for the fluorinated substrate. The optimal base would be strong enough to efficiently deprotonate the fluoromalonate ester without promoting side reactions.

The solvent system is also critical. While the reaction with diethyl malonate is performed in an aqueous formaldehyde solution, the solubility of Diethyl 2-fluoromalonate and the stability of the intermediates might necessitate the use of co-solvents or non-aqueous conditions.

Temperature control is crucial to prevent side reactions, such as the Cannizzaro reaction of formaldehyde or multiple additions of formaldehyde to the malonate. A systematic study of the reaction temperature would be necessary to find the optimal balance between reaction rate and selectivity. The reaction time would also need to be monitored to ensure complete conversion of the starting material while minimizing the formation of byproducts.

| Parameter | Condition for Diethyl Malonate Hydroxymethylation orgsyn.org | Potential Optimization for Diethyl 2-fluoromalonate |

| Base | Potassium Bicarbonate | Sodium Ethoxide, Potassium Carbonate, Triethylamine |

| Solvent | Aqueous Formaldehyde | Co-solvents (e.g., THF, Dioxane), Anhydrous conditions |

| Temperature | 25-30°C | Systematic variation to optimize rate and selectivity |

| Reactant Ratio | 1 mole Diethyl Malonate to 2 moles Formaldehyde | Variation of formaldehyde equivalents to control mono- vs. di-hydroxymethylation |

Advanced and Stereoselective Synthetic Approaches

The synthesis of this compound presents an opportunity for creating a chiral center at the C2 position. This has led to the exploration of advanced synthetic methods aimed at achieving high enantioselectivity.

Strategies for Enantioselective Synthesis

Achieving enantioselectivity in the synthesis of α-fluoro-α-hydroxymethyl compounds can be approached through several strategies. One common method is the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, the asymmetric aldol (B89426) reaction, which is analogous to the hydroxymethylation reaction, has been successfully carried out with high enantioselectivity using chiral metal complexes or organocatalysts.

Another strategy involves the use of a chiral starting material or a chiral auxiliary attached to the malonate ester. This auxiliary would direct the incoming formaldehyde to one face of the molecule, leading to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Utilization of Chiral Auxiliaries and Catalysts

The literature on asymmetric synthesis provides numerous examples of chiral auxiliaries and catalysts that could be adapted for the enantioselective hydroxymethylation of Diethyl 2-fluoromalonate. Chiral oxazolidinones, for example, have been effectively used to direct the stereoselective alkylation of enolates. nih.gov Similarly, chiral ligands in combination with metal catalysts, such as titanium, zinc, or copper complexes, have shown great promise in catalyzing asymmetric aldol-type reactions.

Organocatalysis, which utilizes small chiral organic molecules to catalyze stereoselective transformations, offers another promising avenue. Chiral amines, thioureas, and phosphoric acids have been demonstrated to be effective catalysts for a variety of asymmetric reactions and could potentially be applied to the synthesis of chiral this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves considering the atom economy, using less hazardous chemicals, and minimizing waste.

A key area for the application of green chemistry is in the synthesis of the precursor, Diethyl 2-fluoromalonate. Traditional methods often involve harsh reagents and produce significant amounts of waste. However, recent research has focused on developing greener alternatives. One such approach is the selective direct fluorination of diethyl malonate using elemental fluorine in a continuous flow reactor. acsgcipr.org This method offers high atom economy and reduces the use of hazardous reagents. Researchers have assessed the green metrics of this direct fluorination process and found it to be an efficient and environmentally benign approach. acsgcipr.org

For the hydroxymethylation step, green chemistry principles would advocate for the use of a catalytic amount of a non-toxic base and a solvent with a low environmental impact, such as water or a biodegradable solvent. The use of formaldehyde from a sustainable source, such as paraformaldehyde, which can be depolymerized in situ, would also be a greener alternative to aqueous formaldehyde solutions that often contain methanol (B129727) as a stabilizer. Minimizing energy consumption by conducting the reaction at or near room temperature would further enhance the green credentials of the synthesis.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Utilizing direct fluorination for the precursor synthesis to maximize the incorporation of reactant atoms into the final product. acsgcipr.org |

| Use of Less Hazardous Chemicals | Employing non-toxic catalysts and solvents. nih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using formaldehyde derived from sustainable sources. |

| Waste Prevention | Optimizing reactions to minimize byproduct formation and developing efficient purification methods. |

Solvent-Free Reaction Systems

The reduction or complete elimination of volatile organic solvents is a primary goal in sustainable chemical synthesis. Solvent-free reactions, often facilitated by mechanochemistry (such as ball milling) or microwave irradiation, can lead to shorter reaction times, higher yields, and simplified purification procedures.

For the synthesis of the key intermediate, a fluorinated malonate, mechanochemical methods present a promising solvent-free alternative. Research into the enantioselective fluorination of β-keto esters, which are structurally related to malonates, has demonstrated the effectiveness of ball milling. rsc.orgresearchgate.net In one study, a chiral copper complex was used to catalyze the fluorination of a model β-keto ester with N-fluorobenzenesulfonimide (NFSI) under solvent-free conditions in a planetary ball mill. rsc.org This method achieved high yields and excellent enantioselectivities in significantly shorter reaction times compared to traditional solution-phase reactions. rsc.org The efficiency of this solvent-free approach suggests its potential applicability for the direct fluorination of diethyl malonate to produce the necessary precursor.

| Catalyst System | Fluorinating Agent | Reaction Time | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Diphenylamine linked bis(oxazoline)-Cu(OTf)₂ | NFSI | 1.5 hours | 98 | 97 |

The subsequent hydroxymethylation step, which involves adding a -CH₂OH group to the fluorinated malonate, traditionally uses aqueous formaldehyde in the presence of a base catalyst. nih.govorgsyn.org While the classic procedure for the non-fluorinated diethyl malonate employs an aqueous system, modern methodologies are exploring solvent-free alternatives for similar transformations. orgsyn.org For instance, microwave-assisted solvent-free transesterification of β-keto esters has been shown to be highly efficient. researchgate.net Adapting the hydroxymethylation step to a solvent-free process could involve using paraformaldehyde as the formaldehyde source and a solid-supported base catalyst under microwave or mechanochemical conditions, thereby aligning the entire synthetic sequence with solvent-free principles.

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing waste. The development of novel catalysts is crucial for both the fluorination and hydroxymethylation steps in the synthesis of this compound.

Catalysts for Fluorination: For the initial fluorination, significant progress has been made in developing catalysts that offer high selectivity and efficiency. The use of chiral copper(II) triflate [Cu(OTf)₂] complexes with bis(oxazoline) ligands represents a key development for asymmetric fluorination. rsc.orgresearchgate.net These catalysts are effective at low loadings, can be used under solvent-free mechanochemical conditions, and provide high levels of enantioselectivity, which is critical for the synthesis of chiral pharmaceutical intermediates. rsc.org This approach is a marked improvement over older methods that required stoichiometric reagents and often resulted in mixtures of mono- and di-fluorinated products.

Catalysts for Hydroxymethylation: The hydroxymethylation of active methylene (B1212753) compounds like malonate esters has traditionally been performed with simple base catalysts such as potassium bicarbonate. orgsyn.org While effective, the drive for more sustainable and versatile methods has spurred the development of more advanced catalytic systems. Modern approaches include:

Metal Catalysis: A patent describes a process for producing optically active hydroxymethylated compounds by reacting silicon enolates with formaldehyde in the presence of a catalyst formed from a chiral bipyridine ligand and Bismuth(III) triflate [Bi(OTf)₃]. google.com

Electrocatalysis and Photocatalysis: Recent innovations have merged electrochemistry and photocatalysis to achieve selective hydroxymethylation under mild conditions. nih.govacs.org These methods use electricity as a "sacrificial oxidant," avoiding the need for chemical oxidants and often utilizing readily available C1 sources like methanol. nih.govacs.org An environmentally benign electrochemical approach has also been developed for the α-hydroxymethylation of ketones using N,N-dimethylformamide as the carbon source, a method that requires no metal catalysts or chemical oxidants. rsc.org

The evolution from simple base catalysis to sophisticated electrophotocatalytic systems highlights the significant progress in developing sustainable production methods for hydroxymethylation reactions.

| Catalyst Type | Example | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Simple Base | Potassium Bicarbonate | Diethyl Malonate | Classic, simple, aqueous medium. | orgsyn.org |

| Chiral Metal Complex | Chiral Bipyridine / Bi(OTf)₃ | Silicon Enolate | Enables stereoselective hydroxymethylation. | google.com |

| Electrophotocatalysis | Organophotocatalyst (Acridine) | Azaarenes | Uses electricity and light; avoids chemical oxidants. | nih.govacs.org |

| General Metal Catalysis | Various metal catalysts | Alkanes, Aromatic Compounds | Allows use of paraformaldehyde instead of aqueous solution. | nih.gov |

Reactivity and Transformation Pathways of Diethyl 2 Fluoro 2 Hydroxymethyl Malonate

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for various chemical transformations, including elimination, substitution, and derivatization reactions.

Dehydration Processes to Form Fluoroacrylates

The conversion of diethyl 2-fluoro-2-(hydroxymethyl)malonate into fluoroacrylates represents a valuable synthetic transformation, as fluoroacrylates are important monomers for specialized polymers. The dehydration of the β-hydroxy ester functionality can be achieved under thermal or catalytic conditions. The presence of the ester groups facilitates elimination, as the resulting carbon-carbon double bond is conjugated with the carbonyl, providing a thermodynamic driving force for the reaction.

The reaction typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism under basic conditions, where an acidic α-proton is removed first to form an enolate, which then expels the hydroxide (B78521) leaving group. Under acidic conditions, the mechanism may proceed through an E1 or E2 pathway after protonation of the hydroxyl group to form a better leaving group (water).

Table 1: General Conditions for Dehydration of β-Hydroxy Esters (Analogous Reactions)

| Catalyst/Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| Acetic Anhydride (B1165640), Pyridine (B92270) | Dichloromethane | Reflux | Formation of α,β-unsaturated ester via an acetate (B1210297) intermediate. |

| Thionyl Chloride, Pyridine | Tetrahydrofuran | 0 °C to RT | Dehydration to form the corresponding α,β-unsaturated ester. |

Derivatization through Esterification and Etherification

The hydroxymethyl group can be readily derivatized to form esters and ethers, modifying the compound's properties and providing a handle for further synthetic transformations.

Esterification: The primary alcohol can be acylated using standard esterification methods. Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), yields the corresponding ester. This reaction is typically high-yielding and proceeds under mild conditions.

Etherification: Conversion to an ether is commonly achieved through a Williamson-type synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the desired ether.

Table 2: Illustrative Conditions for Derivatization of Primary Alcohols

| Reaction Type | Reagent 1 | Reagent 2 | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Esterification | Acetyl Chloride | - | Pyridine | Dichloromethane | Acetate Ester |

| Etherification | Sodium Hydride | Methyl Iodide | - | Tetrahydrofuran | Methyl Ether |

Halogenation Reactions, e.g., with Thionyl Chloride

The hydroxyl group can be substituted with a halogen, most commonly chlorine, using reagents like thionyl chloride (SOCl₂). This reaction converts the alcohol into a more reactive alkyl halide, which can then participate in various nucleophilic substitution reactions.

The reaction of a primary alcohol with thionyl chloride typically proceeds through an SN2 mechanism. libretexts.org The alcohol first acts as a nucleophile, attacking the sulfur atom of SOCl₂ and displacing a chloride ion. youtube.com A base, such as pyridine, is often added to neutralize the HCl generated during the reaction and to facilitate the formation of a chlorosulfite intermediate. masterorganicchemistry.com This intermediate is then attacked by the displaced chloride ion at the primary carbon, leading to the formation of the alkyl chloride with inversion of stereochemistry, along with the evolution of sulfur dioxide and HCl gases. libretexts.orgyoutube.com

Reactions at the Malonate Core

The diethyl malonate core of the molecule offers distinct reactivity, primarily centered on the modification or removal of the ethoxycarbonyl groups.

Krapcho Dealkoxycarbonylation and Related Transformations

The Krapcho dealkoxycarbonylation is a widely used reaction for the removal of one ester group from a malonic ester derivative. This transformation is particularly effective for substrates with an α-electron-withdrawing group and is tolerant of many other functional groups. The reaction is typically carried out by heating the malonate ester in a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), with a salt (e.g., sodium chloride or lithium chloride) and a small amount of water.

The mechanism involves the SN2 attack of the halide anion on one of the ethyl groups of the ester, leading to the formation of a carboxylate intermediate and ethyl halide. This carboxylate then undergoes decarboxylation (loss of CO₂) upon heating, generating a carbanion. This carbanion is subsequently protonated by the water present in the reaction mixture to yield the final monoester product.

Table 3: Typical Conditions for Krapcho Dealkoxycarbonylation

| Substrate Type | Salt | Solvent | Temperature | Product |

|---|---|---|---|---|

| Diethyl Alkylmalonate | NaCl, H₂O | DMSO | 140-160 °C | Ethyl Propionate Derivative |

| Diethyl Arylmalonate | LiCl, H₂O | DMSO | 160-180 °C | Ethyl Acetate Derivative |

Ester Cleavage Reactions via SN2-Type Dealkylation

While the Krapcho reaction involves both dealkylation and decarboxylation, the initial ester cleavage step can be considered a reaction in its own right. Ester cleavage via SN2-type dealkylation provides a non-hydrolytic method to convert an ester into a carboxylate salt. This is particularly useful for substrates that are sensitive to acidic or basic hydrolysis conditions.

In this reaction, a potent nucleophile, such as a halide (I⁻, Br⁻, Cl⁻) or cyanide (CN⁻), attacks the α-carbon of the ester's alkyl group (the ethyl group in this case). This SN2 displacement releases a carboxylate anion and produces an alkyl derivative of the nucleophile (e.g., ethyl iodide). The choice of nucleophile and solvent is critical for the success of the reaction, with polar aprotic solvents being preferred to enhance the nucleophilicity of the anion. This pathway is the foundational step of the Krapcho dealkoxycarbonylation before the subsequent loss of carbon dioxide.

Transesterification Processes

Transesterification is a crucial class of organic reactions where an ester is transformed into another by exchanging the alkoxy group. In the context of this compound, this process would involve the reaction of the diethyl ester with an alcohol to produce a new ester. The reaction can be catalyzed by acids or bases, or facilitated by enzymes. masterorganicchemistry.com

Under basic conditions, the mechanism typically involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the new ester and releases an ethoxide ion. masterorganicchemistry.com For the transesterification of this compound, a non-nucleophilic base would be preferable to avoid side reactions involving the fluorine or hydroxymethyl group.

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. masterorganicchemistry.com A study on the hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, indicated that the ester was resistant to reaction with excess trifluoroacetic acid (TFA) even under reflux conditions, suggesting that acid-catalyzed transesterification of fluorinated malonates can be challenging. nih.gov

Enzymatic transesterification, often employing lipases, offers a milder alternative that can exhibit high selectivity and reduce the likelihood of side reactions. The conditions for such a reaction would need to be optimized, considering factors like the choice of enzyme, solvent, temperature, and the molar ratio of reactants.

The following table summarizes potential catalytic systems for the transesterification of this compound, based on general principles of ester transformations.

| Catalyst Type | Example Catalyst | Potential Reaction Conditions | Considerations |

| Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Potential for dehydration of the hydroxymethyl group or other side reactions. |

| Base | Sodium Alkoxide (NaOR') | Anhydrous alcohol (R'OH) | The alkoxide should correspond to the desired ester to prevent product mixtures. |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Anhydrous solvent | Can offer high efficiency under mild conditions. organic-chemistry.org |

| Enzymatic | Lipase | Organic solvent, mild temperature | High selectivity, but enzyme compatibility with the substrate needs to be determined. |

Nucleophilic and Electrophilic Reactions of the Fluorine Moiety

The fluorine atom in this compound is generally unreactive towards direct nucleophilic or electrophilic attack. This inertness is a consequence of the high electronegativity of fluorine and the strength of the carbon-fluorine bond.

Direct nucleophilic attack on the fluorine atom is highly unfavorable as it would require the displacement of a carbon-centered leaving group, which is energetically costly. Similarly, the fluorine atom's high electronegativity and filled valence shell make it a very poor site for electrophilic attack. The lone pairs on fluorine are held very tightly, rendering them non-basic and non-nucleophilic.

Therefore, the reactivity related to the fluorine moiety is primarily centered on the electronic effects it imparts on the rest of the molecule and the potential for activation and subsequent cleavage of the C-F bond.

Investigating Fluorine-Mediated Electronic Effects

The presence of a fluorine atom at the α-position to the carbonyl groups in this compound has profound electronic consequences for the molecule. These effects are a combination of a strong negative inductive effect (-I) and a positive mesomeric effect (+M). nih.gov

The potent electron-withdrawing inductive effect of fluorine significantly polarizes the C-F bond, creating a partial positive charge on the adjacent carbon atom. This, in turn, influences the acidity of nearby protons and the reactivity of adjacent functional groups. For instance, the acidity of the α-proton in monosubstituted malonic esters is a key feature of their chemistry; however, in this case, the α-position is fully substituted. The inductive effect will also influence the reactivity of the carbonyl groups and the hydroxymethyl moiety.

Furthermore, hyperconjugation involving the C-F bond can play a significant role in determining the conformational preferences of the molecule. The alignment of the C-F bond's antibonding orbital (σ*CF) with adjacent bonding orbitals can lead to stabilizing interactions that favor specific rotamers. This can influence how the molecule interacts with reagents and catalysts. rsc.org

A computational study on ortho-fluorinated 2-phenylethylamine highlighted the role of fluorine in forming noncovalent interactions, such as C-H···F hydrogen bonds, which contribute to the stabilization of specific conformers. nih.gov Similar interactions could be expected in this compound, influencing its three-dimensional structure and, consequently, its reactivity.

C-F Bond Activation Studies (if applicable)

While the C-F bond is the strongest single bond in organic chemistry, its activation and subsequent functionalization are areas of intense research. For this compound, cleavage of the C-F bond would open up pathways to new chemical transformations. Several strategies for the activation of aliphatic C-F bonds could potentially be applied to this molecule.

Lewis Acid-Mediated Activation: Strong Lewis acids can interact with the fluorine atom, weakening the C-F bond and facilitating its cleavage to generate a carbocationic intermediate. This approach often requires stoichiometric amounts of strong Lewis acids and can be limited by functional group tolerance. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the activation of C-F bonds under mild conditions. This method typically involves a single-electron transfer process to or from the fluorinated substrate, generating radical intermediates that can undergo further reactions. mdpi.comnih.gov

Enzymatic Cleavage: Certain microbial enzymes, known as dehalogenases or defluorinases, have been shown to catalyze the cleavage of C-F bonds in fluorinated organic compounds. nih.govbiorxiv.org This biocatalytic approach offers the potential for high selectivity and environmentally benign reaction conditions.

The following table summarizes various approaches to C-F bond activation that could be relevant for this compound.

| Activation Method | Key Reagents/Catalysts | Proposed Intermediate | Potential Products |

| Lewis Acid-Mediated | B(C₆F₅)₃, AlCl₃ | Carbocation | Products of nucleophilic substitution or elimination |

| Photoredox Catalysis | Ru(bpy)₃²⁺, Ir(ppy)₃, Organic dyes | Radical cation or anion | Hydrodefluorinated or further functionalized products |

| Enzymatic | Dehalogenase/Defluorinase | Enzyme-substrate complex | Hydroxylated or other substituted products |

| Transition Metal Catalysis | Ni, Pd, Rh complexes | Organometallic species | Cross-coupled products |

Synthetic Utility and Applications As a Building Block

Precursor in the Synthesis of Fluorinated Alkenes and Acrylic Acid Derivatives

While direct and extensive research on the conversion of diethyl 2-fluoro-2-(hydroxymethyl)malonate to fluorinated alkenes and acrylic acid derivatives is not widely documented, the inherent functionality of the molecule suggests potential pathways for such transformations. The presence of the hydroxymethyl group offers a handle for elimination reactions. For instance, dehydration of the alcohol or conversion of the hydroxyl group to a better leaving group followed by elimination could theoretically yield a fluorinated acrylic acid derivative. This approach is a common strategy in organic synthesis for the formation of carbon-carbon double bonds.

Role in the Construction of Fluorinated Carboxylic Acids and Esters

The synthesis of fluorinated carboxylic acids and esters from malonate derivatives is a well-established strategy in organic chemistry. nih.govbeilstein-journals.orgnih.gov While specific examples detailing the use of this compound are limited, the general principles of malonic ester synthesis are applicable. The ester groups can be hydrolyzed to carboxylic acids, and subsequent decarboxylation (the removal of a carboxyl group) can lead to the formation of a fluorinated carboxylic acid.

For example, a related compound, diethyl 2-(perfluorophenyl)malonate, has been shown to undergo hydrolysis and decarboxylation to yield 2-(perfluorophenyl)acetic acid. beilstein-journals.orgnih.gov This suggests a plausible reaction pathway for this compound, which would involve the hydrolysis of the two ester groups to form a diacid, followed by decarboxylation to produce 2-fluoro-3-hydroxypropanoic acid. Further reactions could then be employed to modify the hydroxymethyl group or the carboxylic acid as needed.

The general synthetic utility of fluoromalonate esters in producing 2-fluoro-2-arylacetic acid derivatives has been demonstrated through nucleophilic aromatic substitution reactions followed by decarboxylation. nih.gov

Application in Heterocyclic Compound Synthesis

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science. Diethyl 2-fluoromalonate, a closely related compound, has been utilized as a building block for the synthesis of various fluorinated heterocycles. researchgate.netacsgcipr.org These reactions often involve the reaction of the malonate with a dinucleophile to construct the heterocyclic ring.

For instance, diethyl 2-fluoromalonate has been used in the synthesis of:

Fluorotetrahydroquinolines: A short series of these compounds were synthesized in a two-step process starting from diethyl fluoromalonate and appropriate ortho-nitrobenzyl bromide precursors. researchgate.net

Fluorooxindoles: These have been synthesized via a strategy involving nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates. nih.gov

5-fluoro-4,6-dihydroxypyrimidine: This key intermediate for the fungicide Fluoxastrobin can be efficiently synthesized from crude diethyl fluoromalonate. researchgate.net

While direct applications of this compound in heterocyclic synthesis are not as extensively reported, its functional groups provide opportunities for similar cyclization reactions, with the hydroxymethyl group potentially offering a site for further functionalization or ring formation.

Contributions to the Synthesis of Complex Organic Molecules

The introduction of fluorine into complex organic molecules can significantly impact their biological activity and physical properties. The use of building blocks like this compound allows for the precise and early-stage incorporation of fluorine into a synthetic route. nih.gov

Stereocontrol in Synthetic Pathways

The stereochemical outcome of a reaction is crucial in the synthesis of complex molecules, particularly for pharmaceuticals. While specific studies detailing the stereocontrolling influence of this compound are not prevalent, the principles of stereoselective synthesis can be applied. The fluorine and hydroxymethyl groups can influence the approach of reagents to the molecule, potentially leading to diastereoselective or enantioselective transformations in subsequent reaction steps. The development of chiral catalysts and reagents for reactions involving fluorinated malonates is an active area of research.

Introduction of Fluoro-Substituted Stereocenters

A key application of fluorinated building blocks is the creation of stereocenters that bear a fluorine atom. The synthesis of molecules with a fluoro-substituted stereogenic carbon center is of great interest in drug discovery. nih.gov this compound possesses a quaternary carbon atom that is substituted with fluorine. This pre-functionalized core can be incorporated into larger molecules, thereby directly introducing a fluoro-substituted center. Further synthetic manipulations can then be carried out to build up the complexity of the target molecule while retaining the crucial fluorine atom.

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation for Key Transformations

Detailed mechanistic studies for key transformations involving Diethyl 2-fluoro-2-(hydroxymethyl)malonate, such as its synthesis, decomposition, or further reactions, are not documented in the available scientific literature.

Specific studies on the decarboxylation and dehydration mechanisms of this compound have not been reported. For related fluorinated malonates, decarboxylation is a known transformation, often influenced by the fluorine substituent's electronic effects. However, without experimental or computational data for the title compound, any proposed mechanism would be purely speculative.

A kinetic and thermodynamic analysis of the reaction pathways of this compound is not available in the current body of scientific literature. Such studies would require experimental rate measurements and calorimetric data, which have not been published.

Theoretical Chemistry Approaches

No theoretical chemistry studies focusing on this compound have been published. The application of computational methods would be necessary to understand its molecular properties and reactivity.

There are no reports of quantum chemical calculations, such as Density Functional Theory (DFT), being performed on this compound to determine its molecular structure, electronic properties, or reactivity.

A conformational analysis or stereochemical predictions for this compound based on computational modeling have not been described in the literature.

Modeling of transition states for the reaction pathways of this compound has not been undertaken, as there are no established reaction mechanisms to investigate computationally.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for confirming the molecular structure of Diethyl 2-fluoro-2-(hydroxymethyl)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) and the hydroxymethyl group (a doublet for the -CH₂- protons, which would likely split further due to coupling with the fluorine atom, and a broad singlet for the -OH proton which can be confirmed by D₂O exchange).

¹³C NMR: The carbon NMR spectrum would provide key information. The carbonyl carbons of the ester groups would appear downfield. The quaternary carbon attached to the fluorine, hydroxymethyl, and two ester groups would show a characteristic splitting pattern due to coupling with the fluorine atom. Signals for the ethyl and hydroxymethyl carbons would also be present.

¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to observe the fluorine environment, likely showing a single resonance that is coupled to the adjacent hydroxymethyl protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| -CH₂CH₃ | ~4.3 | ~63 | Quartet |

| -CH₂CH₃ | ~1.3 | ~14 | Triplet |

| -CH₂ OH | ~3.9 | ~65 | Doublet of triplets |

| -CH₂OH | Variable (broad singlet) | - | Singlet |

| >C (F)- | - | ~95 (doublet) | - |

| -C =O | - | ~167 | Singlet |

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule. A broad absorption band in the region of 3400 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong absorption bands around 1750 cm⁻¹ would be characteristic of the C=O stretching of the ester groups. C-O and C-F stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | ~3400 | Strong, Broad |

| C=O (ester) | ~1750 | Strong |

| C-H (alkane) | ~2980 | Medium |

| C-O (ester/alcohol) | 1250-1050 | Strong |

| C-F | 1100-1000 | Medium to Strong |

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) or chemical ionization (CI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the ethyl groups, the hydroxymethyl group, and molecules of ethanol (B145695) or carbon dioxide.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with a gradient elution, would likely provide good separation from impurities. Detection could be achieved using a UV detector (if the compound has a chromophore) or, more universally, an evaporative light scattering detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC): Due to its expected boiling point, GC could also be used for purity analysis. A non-polar or medium-polarity capillary column would be appropriate. The compound's hydroxyl group might necessitate derivatization (e.g., silylation) to improve its volatility and peak shape. A flame ionization detector (FID) would provide a robust detection method.

Table 3: Hypothetical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile/Water gradient | UV/ELSD/MS |

| GC | DB-5, 30 m x 0.25 mm | Helium | FID |

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. While no specific crystallographic data for this compound is publicly available, analysis of structurally related fluorinated malonates often reveals intricate hydrogen bonding networks.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of Diethyl 2-fluoro-2-(hydroxymethyl)malonate is a primary area for future research. While traditional methods may be employed, the development of novel catalytic systems is a key trend to enhance sustainability, efficiency, and safety. Current research on related fluorinated malonates focuses on direct fluorination and the introduction of functional groups. Future efforts for the target molecule will likely concentrate on asymmetric catalysis to control the stereochemistry of the fluorinated carbon center, which is crucial for the synthesis of chiral bioactive molecules.

Future research will likely focus on:

Transition Metal Catalysis: The use of transition metals like rhodium, palladium, and copper, which are known to catalyze a wide range of organic transformations, could be explored for the direct and selective introduction of the fluoro and hydroxymethyl groups.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, could offer a metal-free approach to the enantioselective synthesis of this compound.

Biocatalysis: The use of enzymes, such as fluorinases and aldolases, could provide a highly selective and environmentally friendly route to the synthesis of the target molecule.

| Catalyst Type | Potential Advantages | Research Focus |

| Transition Metal | High reactivity and selectivity | Development of chiral ligands for asymmetric synthesis |

| Organocatalyst | Metal-free, environmentally benign | Design of catalysts for stereoselective fluorination and hydroxymethylation |

| Biocatalyst | High enantioselectivity, mild reaction conditions | Enzyme screening and engineering for specific substrate recognition |

Exploration of New Reactivity Modes and Transformation Pathways

The unique combination of functional groups in this compound opens up a wide range of possibilities for exploring new reactivity modes and transformation pathways. The fluorine atom can influence the reactivity of the adjacent functional groups through its strong electron-withdrawing effect, while the hydroxymethyl and ester groups provide handles for a variety of chemical modifications.

Future research in this area will likely investigate:

Fluorine-Directed Reactivity: Investigating how the fluorine atom influences the acidity of the alpha-proton and the reactivity of the ester and hydroxymethyl groups.

Selective Transformations: Developing methods for the selective transformation of one functional group in the presence of others, such as the selective oxidation of the hydroxymethyl group or the selective hydrolysis of one of the ester groups.

Domino Reactions: Designing one-pot multi-step reactions that utilize the unique reactivity of the molecule to rapidly build molecular complexity. A study on the hydrolysis of the related compound, diethyl 2-(perfluorophenyl)malonate, revealed that the fluorinated phenyl group significantly impacts the stability of the ester, suggesting that the fluorine atom in the target molecule will play a key role in its transformation pathways. beilstein-journals.org

Integration into Flow Chemistry Methodologies

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis and transformation of this compound into flow chemistry methodologies is an emerging trend that could accelerate its development and application. While specific flow chemistry applications for this molecule are yet to be reported, the broader field of organic synthesis is increasingly adopting this technology. researchgate.netunimi.it

Key areas for future research include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, potentially integrating multiple reaction steps into a single, streamlined process.

In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction and chromatography, to enable the continuous production of the high-purity compound.

Automated Optimization: Utilizing automated systems to rapidly screen reaction conditions and optimize the flow process for yield, selectivity, and efficiency.

Potential for Derivatization to Bioactive Fluorinated Scaffolds (excluding clinical applications)

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance their metabolic stability, binding affinity, and bioavailability. The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of novel fluorinated scaffolds with potential biological activity.

Future research will likely focus on the derivatization of the target molecule to create:

Fluorinated Heterocycles: The hydroxymethyl and ester groups can be used as handles to construct a variety of heterocyclic ring systems, which are common motifs in bioactive molecules.

Fluorinated Amino Acids: Modification of the functional groups could lead to the synthesis of novel fluorinated amino acids, which can be incorporated into peptides and proteins to modulate their structure and function.

Fluorinated Natural Product Analogs: The molecule could serve as a building block for the synthesis of fluorinated analogs of natural products, potentially leading to compounds with improved biological properties. The investigation of other malonate-based ligands has already shown promise in identifying potential therapeutic agents. nih.gov

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the design and optimization of chemical reactions. The application of these methods to this compound can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the mechanisms of reactions involving the target molecule and to predict the effect of different catalysts and reaction conditions. nih.gov

Catalyst Design: Employing computational screening and design to identify new catalysts with enhanced reactivity and selectivity for the synthesis and transformation of the molecule.

Prediction of Properties: Using computational models to predict the physicochemical and biological properties of derivatives of this compound, thereby guiding the design of new bioactive scaffolds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl 2-fluoro-2-(hydroxymethyl)malonate, and how does fluorination influence reactivity?

- Methodology : Fluorinated malonates are typically synthesized via nucleophilic substitution using sodium diethyl malonate and fluorinated aryl/alkyl halides. For example, hexafluorobenzene reacts with sodium diethyl malonate in DMF under reflux to yield fluorinated derivatives . Fluorination enhances electrophilicity at the α-carbon due to the electron-withdrawing effect of fluorine, facilitating nucleophilic additions (e.g., alkylation or arylation).

- Key Data :

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| C₆F₆, NaH, DMF | Reflux, 5 h | 47% | Diethyl 2-(perfluorophenyl)malonate |

| CuI, 2-picolinic acid | RT, aryl iodides | 60–85% | α-Arylated fluoromalonates |

Q. How does this compound participate in Claisen condensation or alkylation reactions?

- Methodology : The ester groups in fluoromalonates stabilize enolate intermediates, enabling reactions with electrophiles (e.g., alkyl halides). Fluorine’s inductive effect increases enolate stability, improving regioselectivity. For example, L-proline-catalyzed Michael additions with acrylonitrile achieve 74% yield and 79% enantiomeric excess under optimized conditions (pyridine, 35°C, 48 h) .

- Considerations : Base selection (e.g., NaH vs. L-proline) and solvent polarity significantly impact reaction efficiency and stereoselectivity .

Advanced Research Questions

Q. Why does hydrolysis of fluorinated malonates often lead to decarboxylation instead of the desired carboxylic acid?

- Methodology : Acidic (HBr/AcOH) or basic hydrolysis of diethyl 2-(perfluorophenyl)malonate fails to yield malonic acid due to steric and electronic effects, favoring decarboxylation to 2-(perfluorophenyl)acetic acid (63% yield) . Mechanistic studies suggest fluorine’s electronegativity destabilizes the tetrahedral intermediate, promoting CO₂ release.

- Data Contradictions : Non-fluorinated analogs (e.g., diethyl 2-phenylmalonate) hydrolyze smoothly to malonic acid under similar conditions . Validate outcomes via ¹⁹F NMR or X-ray crystallography .

Q. How can enantioselective synthesis of fluorinated malonate derivatives be achieved?

- Methodology : Asymmetric catalysis using chiral ligands (e.g., L-proline) or engineered enzymes (e.g., aryl malonate decarboxylase) enables stereocontrol. For example, L-proline catalyzes Michael additions with 79% enantiomeric excess . Copper(I) complexes with phenanthroline ligands also facilitate asymmetric α-arylation .

- Optimization : Adjust solvent (e.g., THF vs. dioxane), temperature, and catalyst loading to minimize racemization .

Q. What analytical techniques are critical for characterizing fluorinated malonates and resolving structural ambiguities?

- Methodology :

- X-ray crystallography : Resolves steric effects of the hydroxymethyl group and fluorine placement .

- ¹H/¹⁹F NMR : Fluorine’s deshielding effect splits signals (e.g., J-coupling in ¹⁹F-¹H), confirming regiochemistry .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. How do fluorinated malonates interact in coordination chemistry or as ligands for metal complexes?

- Methodology : The hydroxymethyl and ester groups act as chelating sites for transition metals (e.g., La/Yb heterometallic complexes). Fluorine’s electronegativity modulates ligand field strength, impacting catalytic activity in reactions like aziridine ring-opening .

- Case Study : La/Yb-Schiff base complexes catalyze asymmetric ring-opening of meso-aziridines with diethyl malonate, yielding γ-amino esters in >97% ee .

Data Analysis & Contradiction Resolution

Q. How should researchers address contradictions in hydrolysis outcomes between fluorinated and non-fluorinated malonates?

- Methodology :

Mechanistic Probes : Use isotopic labeling (e.g., ¹³C) to track decarboxylation pathways .

Computational Modeling : DFT studies compare transition-state energies for hydrolysis vs. decarboxylation .

Alternative Conditions : Explore enzymatic hydrolysis (e.g., esterases) to avoid harsh acids/bases .

Q. What strategies mitigate side reactions (e.g., dimerization) during fluoromalonate synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.